molecular formula C4H8N4O B12949994 2,4-diamino-3-methyl-4H-imidazol-5-one

2,4-diamino-3-methyl-4H-imidazol-5-one

Cat. No.: B12949994
M. Wt: 128.13 g/mol
InChI Key: LSBFQZGHHKMAFX-UHFFFAOYSA-N
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Description

2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of diamino precursors: Using diamino compounds and methylating agents under acidic or basic conditions.

    Condensation reactions: Involving the condensation of amino and carbonyl-containing compounds.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include:

    Batch or continuous flow reactors: To ensure consistent production.

    Purification techniques: Such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of imidazole derivatives.

    Reduction: Potentially yielding different amino derivatives.

    Substitution: Where amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Could yield imidazole N-oxides.

    Reduction: Might produce various amine derivatives.

    Substitution: Could result in halogenated or alkylated imidazole compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potentially as a precursor for pharmaceutical compounds.

    Industry: In the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Affecting their activity.

    Interacting with DNA or RNA: Influencing gene expression.

    Modulating signaling pathways: Impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-1-methyl-1H-imidazole: Another diamino-imidazole derivative.

    1-Methyl-2,5-diaminoimidazole: A structural isomer.

    2,5-Diamino-1H-imidazole: Lacking the methyl group.

Uniqueness

2,5-Diamino-1-methyl-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

2,4-diamino-3-methyl-4H-imidazol-5-one

InChI

InChI=1S/C4H8N4O/c1-8-2(5)3(9)7-4(8)6/h2H,5H2,1H3,(H2,6,7,9)

InChI Key

LSBFQZGHHKMAFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)N=C1N)N

Origin of Product

United States

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